molecular formula C11H11Cl2N3O2 B1404519 tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate CAS No. 1402148-73-5

tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No.: B1404519
CAS No.: 1402148-73-5
M. Wt: 288.13 g/mol
InChI Key: KQVURGSYPAAJEE-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₁Cl₂N₃O₂
Molecular Weight: 288.14 g/mol
CAS Number: 1038588-24-7
This compound is a bicyclic heterocycle featuring a pyrrolo[3,2-d]pyrimidine core with two chlorine substituents at positions 2 and 4, and a tert-butyl carboxylate group at position 3. It serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents. Its reactivity at the 2- and 4-chloro positions enables selective nucleophilic substitutions, making it versatile for derivatization .

Properties

IUPAC Name

tert-butyl 2,4-dichloropyrrolo[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(16)8(12)15-9(13)14-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVURGSYPAAJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with tert-butyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Chemical Reactions Analysis

tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo-Pyrimidine Cores

(a) tert-Butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 903129-71-5)
  • Molecular Formula : C₁₁H₁₁Cl₂N₃O₂
  • Molecular Weight : 288.14 g/mol
  • Key Differences: The pyrrolo ring fusion is at [3,4-d] instead of [3,2-d], altering the electronic distribution and steric accessibility.
  • Applications : Used in macrocyclic heterocycle synthesis via microwave-assisted reactions, highlighting its compatibility with high-temperature conditions .
(b) tert-Butyl 6-(Benzylamino)-4-Chloro-2-(Methylthio)pyrimidine-5-carboxylate (Compound 8, )
  • Molecular Formula : C₁₄H₁₄ClN₃O₂S
  • Molecular Weight : 323.80 g/mol
  • Key Differences: Replaces the 2-chloro substituent with a methylthio group and introduces a benzylamino group at position 5. The methylthio group enhances stability against hydrolysis but reduces electrophilicity compared to chloro substituents .
  • Applications : Demonstrated in chemoselective displacement reactions with amines, showcasing versatility in functional group transformations .
(c) tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 916420-27-4)
  • Similarity Score : 0.86 (vs. target compound)
  • Key Differences : Incorporates a partially saturated pyrido ring, increasing conformational flexibility. This may improve solubility in polar solvents but reduce aromatic stacking interactions .

Functional and Reactivity Comparisons

Compound Core Structure Substituents Reactivity Highlights Applications
Target compound Pyrrolo[3,2-d]pyrimidine 2,4-dichloro, 5-tert-butyl carboxylate High electrophilicity at C2/C4; amenable to SNAr reactions Kinase inhibitor intermediates
CAS 903129-71-5 Pyrrolo[3,4-d]pyrimidine 2,4-dichloro, 6-tert-butyl carboxylate Reduced planarity; slower reaction kinetics in cross-couplings Macrocycle synthesis
Compound 8 () Pyrimidine 4-chloro, 2-methylthio, 6-benzylamino Chemoselective displacement at C4; methylthio group resists oxidation Functionalized intermediates
CAS 916420-27-4 Dihydropyrido[3,4-d]pyrimidine 2,4-dichloro, 7-tert-butyl carboxylate Enhanced solubility; flexible core for conformation-dependent binding Drug discovery scaffolds

Key Research Findings

Reactivity : The 2,4-dichloro configuration in the target compound facilitates sequential substitutions, as shown in , where it reacts with amines under mild conditions (20°C, 1 hour) to form macrocyclic derivatives . In contrast, methylthio-substituted analogues (e.g., Compound 8) require elevated temperatures for similar transformations .

Stability : The tert-butyl carboxylate group in all compared compounds enhances stability during acidic/basic workup, critical for multi-step syntheses () .

Biological Relevance : Pyrrolo[3,2-d]pyrimidines exhibit stronger kinase inhibition than [3,4-d]-fused isomers due to improved planar alignment with ATP-binding pockets .

Biological Activity

tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a pyrrolopyrimidine derivative notable for its unique chemical structure and potential biological activities. Its molecular formula is C11H11Cl2N3O2C_{11}H_{11}Cl_2N_3O_2, and it has garnered interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

The compound features tert-butyl and dichloro substituents that influence its reactivity and biological interactions. The synthesis typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with tert-butyl chloroformate in the presence of a base like triethylamine, under conditions that include solvents such as dichloromethane at temperatures ranging from 0°C to room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity and modulation of various biological pathways. The compound's potential as a therapeutic agent is under investigation, particularly in the context of drug development aimed at targeting cancer and inflammatory diseases .

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of this compound through various assays:

  • In vitro Studies : Research has indicated that the compound exhibits significant activity against specific targets involved in immune modulation. For example, it has been tested for its ability to inhibit the PD-1/PD-L1 interaction, which plays a crucial role in immune evasion by tumors. In a rescue assay using mouse splenocytes, the compound demonstrated a capacity to restore immune cell function significantly at concentrations as low as 100 nM .
  • Antiparasitic Activity : The compound has also shown promise in antiparasitic assays against Trypanosoma cruzi and Leishmania donovani, indicating sub-micromolar potency and a favorable selectivity index compared to cytotoxicity in host cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolopyrimidine derivatives. The following table summarizes key differences:

Compound NameMolecular FormulaBiological ActivityNotable Features
This compoundC11H11Cl2N3O2Immune modulation; antiparasiticHigh selectivity index
tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylateC11H13Cl2N3O2Moderate anti-inflammatoryStructural variation affects activity

Case Studies

  • PD-1/PD-L1 Inhibition : In a study involving mouse splenocytes, the compound was shown to effectively inhibit the PD-1 pathway at concentrations that suggest potential for therapeutic applications in cancer immunotherapy. The results indicated a restoration of T-cell function by approximately 92% at 100 nM concentration .
  • Antiparasitic Efficacy : In high-throughput screening assays against T. cruzi and L. donovani, the compound was identified as a promising candidate with effective clearance rates in infected host cells while maintaining low cytotoxicity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

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